molecular formula C12H19N B1416300 4-ethyl-N-(2-methylpropyl)aniline CAS No. 537041-63-7

4-ethyl-N-(2-methylpropyl)aniline

Cat. No. B1416300
Key on ui cas rn: 537041-63-7
M. Wt: 177.29 g/mol
InChI Key: LABMSHZWRXZHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150508B2

Procedure details

A mixture of 2-methyl-1-propanol (5.94 mL, 64.40 mmol), 4-ethylaniline (2 mL, 16.09 mmol), potassium iodide (5.342 g, 32.2 mmol) and [Cp*IrCl2]2 (128 mg, 0.161 mmol) was prepared in water (10 mL). This mixture was heated by microwaves to 150° C. for 1.5 hours. After cooling, the reaction mixture was diluted with dichloromethane (20 mL) and water (10 mL) then stirred vigorously for 3 minutes. The organic phase was separated (hydrophobic frit) and the aqueous phase was diluted with further dichloromethane (10 mL) then stirred vigorously for 2 minutes and separated (hydrophobic frit). The combined organic fractions were evaporated in vacuo to give the crude product as a brown oil. The crude was purified by flash silica (Si) chromatography (using a 0-50% dichloromethane-cyclohexane gradient). The appropriate fractions were combined and evaporated in vacuo to give the title compound as a pale yellow oil. (1.9285 g, 77%). LCMS (M+1) 178, RT 0.91 mins.
Quantity
5.94 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.342 g
Type
reactant
Reaction Step One
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
128 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3]O.[CH2:6]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[CH3:7].[I-].[K+]>O.ClCCl>[CH2:6]([C:8]1[CH:14]=[CH:13][C:11]([NH:12][CH2:1][CH:2]([CH3:5])[CH3:3])=[CH:10][CH:9]=1)[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
5.94 mL
Type
reactant
Smiles
CC(CO)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
5.342 g
Type
reactant
Smiles
[I-].[K+]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2
Quantity
128 mg
Type
reactant
Smiles
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
then stirred vigorously for 3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The organic phase was separated (hydrophobic frit)
ADDITION
Type
ADDITION
Details
the aqueous phase was diluted with further dichloromethane (10 mL)
STIRRING
Type
STIRRING
Details
then stirred vigorously for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
separated (hydrophobic frit)
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash silica (Si) chromatography (
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
C(C)C1=CC=C(NCC(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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